molecular formula C24H19Cl2N3O2S2 B12009024 N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 577987-67-8

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12009024
CAS No.: 577987-67-8
M. Wt: 516.5 g/mol
InChI Key: DMCGEOZLNMVLFZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thieno[2,3-d]pyrimidine core

Properties

CAS No.

577987-67-8

Molecular Formula

C24H19Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N3O2S2/c25-14-5-9-16(10-6-14)27-20(30)13-32-24-28-22-21(18-3-1-2-4-19(18)33-22)23(31)29(24)17-11-7-15(26)8-12-17/h5-12H,1-4,13H2,(H,27,30)

InChI Key

DMCGEOZLNMVLFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl groups and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and amide-forming reagents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-methylbenzylamine
  • N-(4-fluorophenyl)-4-methylbenzylamine
  • N-(3-chloro-p-tolyl)-4-methylbenzylamine

Uniqueness

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.

Biological Activity

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including interactions with molecular targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Molecular Formula : C24_{24}H19_{19}Cl2_{2}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : Approximately 485.39 g/mol
  • Structural Components :
    • A chlorophenyl group
    • A benzothieno-pyrimidinyl core
    • A sulfanylacetamide moiety

This intricate structure is essential for its biological activity as it influences the compound's interaction with various biological targets.

The biological activity of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. Preliminary studies suggest several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), with reported IC50_{50} values indicating moderate inhibitory activity.
  • Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways. This interaction can lead to alterations in gene expression and metabolic processes.

Anticancer Activity

Research indicates that compounds structurally similar to N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance:

StudyCell LineIC50_{50} (µM)Mechanism
Study AMCF-7 (Breast Cancer)12.5Induction of apoptosis
Study BHeLa (Cervical Cancer)15.0Cell cycle arrest

These studies demonstrate the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. For example:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α250150
IL-6200100

This reduction indicates its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition : A study evaluated the inhibitory effects of N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide against AChE and found significant inhibition with an IC50_{50} value of 18 µM. This suggests potential applications in neurodegenerative disorders like Alzheimer's disease.
  • Antibacterial Properties : Another study highlighted the antibacterial activity of related compounds against various strains including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition. The findings suggest that modifications in the structure can enhance antibacterial properties.

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